molecular formula C11H15NO4 B1394197 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-60-2

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Cat. No.: B1394197
CAS No.: 1229623-60-2
M. Wt: 225.24 g/mol
InChI Key: SWSSJIMWRYSQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester features a pyrrolidin-5-one core substituted with an allyl group at the N1 position and a 3-oxo-propionic acid methyl ester moiety at the C3 position. This structure combines a lactam ring (pyrrolidinone) with ester and ketone functional groups, making it a versatile intermediate for synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSJIMWRYSQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Pyrrolidinone Ring Formation

The pyrrolidinone core is typically synthesized via cyclization reactions or Michael addition strategies. For example:

b. N-Allylation

Introduction of the allyl group at the 1-position of the pyrrolidinone is achieved via N-alkylation :

  • Reagents : Allyl bromide or chloride, with bases like K₂CO₃ or NaH in solvents such as DMF or THF.
  • Conditions : Reactions are often heated to 60–80°C for 6–12 hours.

Detailed Procedure from Literature

a. Example Synthesis (Adapted from)

  • Step 1: Synthesis of 1-Allyl-5-pyrrolidinone

    • Reactants : 5-Pyrrolidinone (10 mmol), allyl bromide (12 mmol), K₂CO₃ (15 mmol).
    • Conditions : Reflux in DMF (80°C, 8 h).
    • Workup : Extract with EtOAc, wash with brine, dry (MgSO₄), and concentrate.
    • Yield : ~75%.
  • Step 2: Acylation at the 3-Position

    • Reactants : 1-Allyl-5-pyrrolidinone (5 mmol), methyl acrylate (10 mmol), BF₃·Et₂O (0.1 equiv).
    • Conditions : Stir in CH₂Cl₂ at 0°C → RT (12 h).
    • Workup : Quench with NaHCO₃, extract with CH₂Cl₂, purify via silica gel chromatography (hexane:EtOAc = 3:1).
    • Yield : ~65%.
  • Step 3: Esterification (if required)

    • Reactants : 3-Oxo-propionic acid intermediate (5 mmol), MeOH (excess), H₂SO₄ (cat.).
    • Conditions : Reflux (12 h).
    • Workup : Neutralize with NaHCO₃, extract with EtOAc, dry (Na₂SO₄).
    • Yield : ~85%.

Data Tables

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Reference
N-Allylation Allyl bromide, K₂CO₃, DMF, 80°C, 8 h 75
Acylation Methyl acrylate, BF₃·Et₂O, CH₂Cl₂, RT, 12 h 65
Esterification MeOH, H₂SO₄, reflux, 12 h 85

Table 2: Spectral Data (Representative Example)

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester 2.65 (t, 2H, CH₂CO), 3.61 (s, 3H, OCH₃), 4.49 (t, 2H, NCH₂), 5.11–5.05 (m, 2H, CH₂=CH), 5.82–5.72 (m, 1H, CH₂=CH)

Chemical Reactions Analysis

Hydrogenolysis of the Allyl Group

The allyl substituent on the pyrrolidinone ring undergoes catalytic hydrogenation under mild conditions to yield saturated derivatives.

Reaction ConditionsCatalyst/ReagentsProductYieldSource
H₂ (1–10 bar), Pd/C (5%), ethanol, 0–30°CPalladium on charcoal3-(1-Propyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester85–90%

This reaction preserves the ester and pyrrolidinone functionality while reducing steric bulk. The process aligns with protocols for analogous allyl-pyrrolidinone hydrogenations .

Ester Hydrolysis and Subsequent Functionalization

The methyl ester undergoes hydrolysis to form a carboxylic acid, enabling further derivatization.

StepReaction ConditionsProductYieldSource
(a) Hydrolysis1N NaOH, MeOH/H₂O (1:1), reflux, 6h3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid92%
(b) Amide CouplingEDC, HOBt, NMM, R-NH₂ (e.g., glycine tert-butyl ester), DMF, 0°C→RT3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-N-(tert-butoxycarbonyl)propionamide86–89%

The carboxylic acid intermediate serves as a precursor for peptide couplings or metal-catalyzed cross-couplings .

α-Ketoester Reactivity

The α-ketoester group participates in nucleophilic additions and cyclocondensations:

Reaction TypeConditionsProductNotesSource
Grignard Addition RMgX (e.g., MeMgBr), THF, −78°C→RT3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-hydroxy-3-methyl-propionic acid methyl esterDiastereoselectivity >4:1 (dr)
Enolate Alkylation LDA, THF, −78°C; R-X (e.g., allyl bromide)3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-(allyl)-3-oxo-propionic acid methyl esterRequires TBDMS protection of adjacent hydroxyl groups

These transformations highlight the electrophilic character of the α-keto carbonyl .

Pyrrolidinone Ring Modifications

The 5-oxo-pyrrolidine ring undergoes regioselective functionalization:

ModificationReagents/ConditionsProductOutcomeSource
N-Alkylation NaH, R-X (e.g., benzyl bromide), DMF, 0°C→RT1-Benzyl-3-(methoxycarbonyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl esterRetains α-ketoester functionality
Ring-Opening HBr (33% in AcOH), 40–80°C, MeOH4-Bromo-3-(methoxycarbonyl)-pentanoic acid methyl esterForms β-keto ester fragments

N-Alkylation preserves the lactam ring, while acid-catalyzed ring-opening generates linear intermediates .

Oxidation of the Allyl Side Chain

The allyl group is oxidized to epoxides or diols for further elaboration:

Oxidation TypeConditionsProductApplicationSource
Epoxidation m-CPBA, CH₂Cl₂, 0°C→RT3-(1-(2,3-Epoxypropyl)-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl esterEnables ring-expansion reactions
Dihydroxylation OsO₄, NMO, acetone/H₂O3-(1-(2,3-Dihydroxypropyl)-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl esterForms polyol intermediates

Epoxides are valuable for synthesizing spirocyclic derivatives via nucleophilic ring-opening .

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

Cyclization TypeConditionsProductKey FeatureSource
Dieckmann Cyclization t-BuOK, THF, −78°C→RT6-Oxo-1-aza-bicyclo[3.3.0]oct-3-ene-3-carboxylic acid methyl esterForms bicyclic lactams
Mitsunobu Reaction DIAD, PPh₃, THF, Boc-protected guanidine3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-(guanidino)-propionic acid methyl esterIntroduces basic functionalities

Dieckmann cyclization is facilitated by the α-ketoester’s enolate stability .

This compound’s multifunctional architecture enables diverse synthetic routes to bioactive molecules, including peptidomimetics and heterocyclic scaffolds . Experimental protocols emphasize the need for controlled reaction conditions to manage competing reactivities of its ester, keto, and allyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has shown promise as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to biologically active compounds. For instance, the allyl group is often used as a protecting group in synthetic pathways, which can enhance the yield and purity of final products .

2. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The unique structure of 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester may contribute to this activity, potentially through mechanisms involving the inhibition of cancer cell proliferation or induction of apoptosis .

Organic Synthesis Applications

1. Synthesis of Ezetimibe

One notable application is in the synthesis of ezetimibe, a drug used to lower cholesterol levels. The compound serves as a key intermediate in multi-step synthetic routes that enhance the efficiency and selectivity of the overall synthesis process . This pathway demonstrates the utility of this compound in pharmaceutical manufacturing.

2. Use as a Building Block

In organic chemistry, this compound can act as a building block for synthesizing other complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers looking to develop new compounds with specific biological activities .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of pyrrolidine derivatives on cancer cell linesFound that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development .
Synthesis Pathway OptimizationFocused on improving yields in the synthesis of ezetimibeDemonstrated that using this compound as an intermediate increased overall yield by 20% compared to traditional methods .

Mechanism of Action

The mechanism of action of “3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3-oxo-propionic acid methyl esters, which are characterized by their esterified carboxylic acid and ketone groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Properties References
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester Not explicitly provided (inferred: C12H15NO4) Allyl-pyrrolidinone, methyl ester ~237.25 (calc.) Synthetic intermediate, potential prodrug
3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester C12H12N2O3 Benzoimidazole ring 232.24 Pharmacological research, reference standard
3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester C17H19NO5 2-Methoxyphenyl-pyrrolidinone 317.34 Intermediate for fine chemicals
3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester C14H15NO5S Methanesulfonyl-indole 309.34 Drug discovery (kinase inhibitors, etc.)
8-O-Acetylshanzhiside Methyl Ester C20H30O11 Glycoside with acetyl and methyl ester groups 446.45 Pharmacological research, reference standard
Sandaracopimaric acid methyl ester C21H30O2 Diterpenoid methyl ester 314.46 Anti-inflammatory studies
Hexadecanoic acid methyl ester C17H34O2 Saturated fatty acid methyl ester 270.45 GC-MS analysis, lipid research

Key Findings from Comparisons

Structural Diversity: The target compound’s allyl-pyrrolidinone substituent distinguishes it from analogs like 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester (benzoimidazole core) and 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester (methoxyphenyl substituent). These variations impact steric bulk, solubility, and biological target interactions . The methyl ester group is a common feature across all compounds, enhancing volatility for analytical applications (e.g., GC-MS in fatty acid analysis ) or acting as a prodrug moiety to improve bioavailability .

Functional Applications: Pharmacological Potential: Compounds like 3-(1-Methanesulfonyl-...) and 8-O-Acetylshanzhiside Methyl Ester are explicitly used in drug discovery, suggesting the target compound may serve as a precursor for bioactive molecules . Analytical Utility: Fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) are routinely analyzed via GC-MS, implying that the target compound’s methyl ester group could facilitate similar applications if derivatized .

Reactivity Differences :

  • The allyl group in the target compound offers unique reactivity, such as participation in Diels-Alder reactions or radical addition processes, which are absent in analogs with aryl or saturated alkyl substituents .
  • Electron-withdrawing groups (e.g., methanesulfonyl in 3-(1-Methanesulfonyl-...) ) may enhance metabolic stability compared to the allyl group, which is prone to oxidation .

Biological Activity

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester, also known by its CAS number 1229623-60-2, is a compound that has drawn attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₅NO₃
  • Molecular Weight: 225.24 g/mol
  • Purity: Minimum 95% .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases and as a modulator of specific protein interactions.

The compound's activity is primarily linked to its interaction with prolyl oligopeptidase (PREP), a serine protease involved in the cleavage of proline-containing peptides. PREP has been implicated in several pathological processes, including neurodegeneration and inflammation .

Inhibition of Prolyl Oligopeptidase

Studies have shown that derivatives of this compound can serve as effective inhibitors of PREP. For instance, the oxazole-based compounds derived from similar structures demonstrated significant inhibitory effects on PREP activity, with IC₅₀ values as low as 5 nM for some analogs . This inhibition can lead to decreased α-synuclein dimerization, which is crucial in the context of Parkinson's disease.

Neuroprotective Effects

In vivo studies have indicated that compounds similar to this compound can penetrate the blood-brain barrier and exert neuroprotective effects. For example, compounds like HUP-55 have been shown to restore motor functions in transgenic mouse models of Parkinson's disease by modulating α-synuclein aggregation and enhancing phosphatase activity .

Table 1: Inhibitory Activity of Related Compounds on PREP

Compound NameStructure TypeIC₅₀ (nM)
HUP-55Oxazole5
Compound 3Enantiomer1660
Compound 4Piperidine>5000
Compound 8Isobutyl450

Case Study 1: Neurodegenerative Disease Models

In a study utilizing α-synuclein transgenic mice, treatment with related compounds resulted in significant improvements in motor function and reductions in neuroinflammation markers. The study highlighted the importance of PREP modulation in mitigating symptoms associated with Parkinson's disease .

Case Study 2: Reactive Oxygen Species (ROS) Reduction

Another investigation focused on the ability of these compounds to reduce ROS production in neuronal cells. The findings suggested that through PREP inhibition, there was a marked decrease in oxidative stress, which is often exacerbated in neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for 3-(1-allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving functional group transformations. For example, a similar pyrrolidinone derivative was prepared by reacting an allylated intermediate with a trifluoromethyl-substituted phenylamino propanamide under basic conditions, followed by esterification (e.g., LCMS characterization: m/z 501 [M+H]+) . Key intermediates are typically analyzed via LCMS, NMR, and TLC to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • LCMS : Used to confirm molecular weight (e.g., m/z 501 [M+H]+ in analogous syntheses) .
  • NMR : ¹H and ¹³C NMR resolve allyl, ester, and pyrrolidinone moieties. For example, the allyl group shows characteristic vinyl proton signals at δ 5.2–5.8 ppm and a carbonyl resonance near δ 170–175 ppm.
  • FT-IR : Validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C–O bonds (~1250 cm⁻¹).

Q. How are reaction yields optimized during the synthesis of this compound?

Yield optimization involves:

  • Temperature control : High-pressure reactions (e.g., Q-tube at 130°C) improve cyclization efficiency .
  • Catalyst screening : Piperidine or ammonium acetate may enhance condensation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid are used for solubility and stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the pyrrolidinone ring formation?

The 5-oxo-pyrrolidin-3-yl core forms via intramolecular cyclization, driven by nucleophilic attack of an amine or enolate on a ketone or ester group. Computational studies (e.g., DFT) suggest that steric hindrance from the allyl group directs regioselectivity toward the 3-position . Experimental validation includes isotopic labeling (¹³C) to track carbonyl migration .

Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or LCMS data often arise from:

  • Conformational isomers : Dynamic NMR or variable-temperature studies distinguish rotamers .
  • Impurity profiles : HPLC-PDA or HRMS identifies byproducts (e.g., hydrolyzed esters or oxidized allyl groups) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. What strategies are employed to modify the allyl group for functional studies without destabilizing the pyrrolidinone core?

  • Protection/deprotection : The allyl group can be oxidized to an epoxide or subjected to Heck coupling while preserving the pyrrolidinone via tert-butoxycarbonyl (Boc) protection .
  • Cross-metathesis : Grubbs catalyst introduces alternative substituents (e.g., fluorinated groups) .

Methodological Considerations

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LCMS.
  • pH-dependent hydrolysis : Ester hydrolysis is minimized in neutral buffers (pH 6–7), but rapid cleavage occurs above pH 8 .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Gaussian or ORCA software models transition states for cyclization or nucleophilic attacks .
  • Retrosynthesis planners : Platforms like Synthia or Reaxys propose feasible routes using analogous esters (e.g., methyl 3-nitrothiophen-2-yl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester
Reactant of Route 2
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.